

The Pheromone Blend of the Codling Moth (Cydia pomonella): A Technical Guide

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Compound of Interest

Compound Name: (E,E)-8,10-dodecadienyl acetate

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This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and related fields. It provides a detailed exploration of the chemical composition, biosynthesis, and perception of the codling moth (Cydia pomonella) sex pheromone, a critical element in the chemical ecology of this significant agricultural pest.

Pheromone Blend Composition

The female-produced sex pheromone of the codling moth is a complex blend of several compounds, with one major component and numerous minor constituents that play roles in male attraction and behavior modulation. The precise composition and ratios of these compounds can exhibit geographic variation.

Core Components

The primary attractive component of the codling moth pheromone is (E,E)-8,10-dodecadien-1-ol, commonly known as codlemone.[1] In addition to codlemone, several other compounds have been identified from female pheromone glands and effluvia, including saturated and unsaturated alcohols, aldehydes, and acetates.[2]

Quantitative Data Presentation

The following table summarizes the identified components of the codling moth pheromone blend and their relative ratios, highlighting variations observed in different geographic



populations.

Compound Name	Abbreviatio n	Function	Relative Amount (%) - Canada	Relative Amount (%) - Spain	Relative Amount (%) - Italy
(E,E)-8,10- dodecadien- 1-ol	E8,E10- 12OH (Codlemone)	Major Attractant	100	100	100
Dodecan-1-ol	12OH	Synergist	45	50	62
(E)-8- dodecen-1-ol	E8-12OH	Minor Component	Present	Present	Present
(E)-9- dodecen-1-ol	E9-12OH	Minor Component	Present	Present	Present
(E,E)-8,10- dodecadienal	E8,E10-12Al	Minor Component	2	5	18
(E,E)-8,10- dodecadienyl acetate	E8,E10-12Ac	Antagonist/M odulator	Trace	Trace	Trace
(Z,E)-8,10- dodecadien- 1-ol	Z8,E10-12OH	Isomer	Present	Present	Present
(E,Z)-8,10- dodecadien- 1-ol	E8,Z10-12OH	Isomer	Present	Present	Present
Tetradecan-1- ol	140H	Minor Component	Present	Present	Present

Note: "Present" indicates the compound has been identified but quantitative data in relation to codlemone from that specific study was not provided. Ratios can vary based on individual females, time of day, and environmental conditions.



Biosynthesis of the Pheromone Blend

The biosynthesis of the codling moth pheromone, particularly the major component codlemone, is a multi-step process originating from fatty acid metabolism. A key and unusual feature of this pathway is the involvement of a bifunctional desaturase enzyme.

The biosynthesis of codlemone begins with palmitic acid (a C16 fatty acid), which undergoes chain-shortening to produce lauric acid (a C12 fatty acid).[3] A bifunctional fatty acid desaturase, Cpo_CPRQ, then introduces two double bonds in a two-step process.[3] First, an E9 double bond is created. Subsequently, a $\Delta 8,\Delta 10$ desaturation of the E9-12:acyl intermediate forms the conjugated diene system characteristic of codlemone.[3] The final step involves the reduction of the fatty acyl precursor to the corresponding alcohol, codlemone.



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Biosynthesis pathway of codlemone.

Experimental Protocols

The identification and characterization of the codling moth pheromone blend rely on a suite of analytical and behavioral bioassays. Detailed methodologies for the key experiments are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for separating and identifying the volatile components of the pheromone blend.



Protocol:

- Sample Preparation: Pheromone glands are excised from 2-3 day old virgin female moths during their calling period (scotophase). The glands are extracted in a small volume (e.g., 10-50 μL) of a high-purity solvent such as hexane or heptane for approximately 30 minutes.
- Injection: 1-2 µL of the extract is injected into the GC-MS system.
- Gas Chromatography:
 - Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm ID, 0.25 μm film thickness) is typically used.
 - Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
 - Oven Temperature Program: An initial temperature of 50-60°C is held for 1-2 minutes, then ramped at 10-15°C/min to 250-280°C, with a final hold for 5-10 minutes.
- Mass Spectrometry:
 - Ionization: Electron impact (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 450.
 - Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic synthetic standards and by comparison to mass spectral libraries (e.g., NIST).



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Workflow for GC-MS analysis of pheromones.

Electroantennography (EAG)



EAG measures the electrical response of a male moth's antenna to volatile compounds, providing a measure of olfactory sensitivity.[4]

Protocol:

- Insect Preparation: A 2-3 day old virgin male moth is anesthetized by chilling. One antenna is carefully excised at the base.
- Electrode Preparation: Two glass capillary electrodes are filled with a saline solution (e.g., Ringer's solution). A silver wire (Ag/AgCl) is inserted into each capillary.
- Antenna Mounting: The base of the excised antenna is placed in contact with the reference electrode, and the distal tip is placed in contact with the recording electrode. A small portion of the tip may be removed to ensure good electrical contact.
- Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna.
 Puffs of air (e.g., 0.5 seconds) containing known concentrations of pheromone components dissolved in a solvent (e.g., hexane) are introduced into the airstream. A solvent-only puff serves as a control.
- Data Acquisition and Analysis: The voltage difference between the electrodes is amplified and recorded. The EAG response is measured as the maximum amplitude of the negative deflection from the baseline. Responses are typically normalized by subtracting the response to the solvent control.

Wind Tunnel Bioassay

Wind tunnel bioassays are used to observe and quantify the behavioral responses of male moths to pheromone stimuli in a controlled environment that simulates a natural odor plume.[5]

Protocol:

• Wind Tunnel Setup: A wind tunnel (e.g., 2 m long x 0.6 m wide x 0.6 m high) with a laminar airflow of approximately 0.3-0.5 m/s is used. The tunnel is typically illuminated with dim red light to facilitate observation without affecting moth behavior.



- Moth Preparation: Male moths are pre-conditioned to the light/dark cycle of the wind tunnel room. Moths are placed individually in release cages and allowed to acclimate within the tunnel's airflow for a period before the experiment.
- Stimulus Preparation and Placement: A pheromone lure (e.g., a rubber septum or filter paper) loaded with a specific amount and blend of synthetic pheromone components is placed at the upwind end of the tunnel.
- Behavioral Observation: Individual moths are released from the downwind end of the tunnel.
 Their flight behavior is observed and scored for a set period (e.g., 3-5 minutes). Key behaviors recorded include:
 - Activation: Wing fanning and taking flight.
 - Upwind Flight: Oriented flight towards the pheromone source.
 - Casting: Zig-zagging flight pattern.
 - Source Contact: Landing on or near the pheromone source.
- Data Analysis: The percentage of moths exhibiting each behavior is calculated for different pheromone blends and concentrations to determine their attractiveness and behavioral effects.

Pheromone Perception and Signal Transduction

The detection of the pheromone blend by male moths initiates a complex signal transduction cascade within the olfactory receptor neurons (ORNs) located in the antennae.

Upon entering the sensillar lymph, hydrophobic pheromone molecules are bound by Pheromone Binding Proteins (PBPs). The PBP-pheromone complex then interacts with an Olfactory Receptor (OR) on the dendritic membrane of an ORN.[6] In moths, this is often a metabotropic process involving a G-protein coupled receptor, leading to the activation of phospholipase C (PLC).[6] PLC activation generates inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the opening of ion channels, leading to a depolarization of the neuron and the generation of an action potential.[6] This signal is then transmitted to the antennal lobe of the brain for processing.





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Pheromone signal transduction pathway.

This technical guide provides a foundational understanding of the codling moth's pheromone blend, from its molecular composition to its biological perception. The detailed protocols and pathway diagrams offer valuable resources for researchers aiming to further investigate and potentially manipulate this critical aspect of insect chemical communication for pest management strategies.

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